molecular formula C11H10N2O3 B14069547 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine CAS No. 885273-48-3

2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine

Cat. No.: B14069547
CAS No.: 885273-48-3
M. Wt: 218.21 g/mol
InChI Key: RPPBCVIGVUCBCB-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is characterized by the presence of a benzodioxole ring fused to an oxazole ring, with a methylamine group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups to the methylamine moiety.

Scientific Research Applications

2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also affects cell cycle regulation, leading to cell cycle arrest at specific phases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is unique due to its specific combination of the benzodioxole and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

CAS No.

885273-48-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methyl-1,3-oxazol-4-amine

InChI

InChI=1S/C11H10N2O3/c1-12-10-5-14-11(13-10)7-2-3-8-9(4-7)16-6-15-8/h2-5,12H,6H2,1H3

InChI Key

RPPBCVIGVUCBCB-UHFFFAOYSA-N

Canonical SMILES

CNC1=COC(=N1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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